N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)picolinamide
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Overview
Description
Imidazo[2,1-b]thiazoles are a class of heterocyclic compounds that have gained significant attention due to their broad spectrum of important bioactivities . They are frequently used as biological probes in living systems as well as drugs in medicine because their diverse heteroatoms can bind different locations of biological macromolecules .
Synthesis Analysis
A highly efficient unprecedented catalyst-free microwave-assisted procedure for synthesizing benzo[d] imidazo[2,1-b]thiazoles and N-alkylated 2-aminobenzo[d]oxazol in green media was developed . The transformation provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole and N-alkylated 2-aminobenzo[d]oxazole from 2-aminobenzoxazole scaffolds under mild transition-metal-free conditions .Molecular Structure Analysis
The imidazo[2,1-b]thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Chemical Reactions Analysis
The process of synthesizing imidazo[2,1-b]thiazoles involves an ordered sequence of steps, including amine-induced N-deprotection, oxidative aminocarbonylation of the triple bond (with Csp H activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization .Physical And Chemical Properties Analysis
Thiazole, a parent material for various chemical compounds including imidazo[2,1-b]thiazoles, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
- Researchers have synthesized and evaluated imidazo[2,1-b]thiazole-based aryl hydrazones, including this compound, for their anti-proliferative potential against human cancer cell lines . Notably, compounds 9i and 9m demonstrated promising cytotoxicity against breast cancer cells (MDA-MB-231), suggesting their potential as antiproliferative leads.
- Aberrant expression of the phosphatidylinositol 3-kinase (PI3K) signaling pathway is associated with tumorigenesis and poor prognosis. PI3K inhibitors, including imidazo[2,1-b]thiazole derivatives, have attracted interest for cancer treatment .
- Bis-heterocycles, which include imidazo[2,1-b]thiazoles, exhibit diverse biological and pharmaceutical activities. These range from DNA-binding applications to antitumor, antiviral, and antidepressant properties .
- Compounds like N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)picolinamide have been shown to trigger apoptosis in cancer cells. Detailed biological studies, such as annexin V-FITC/propidium iodide staining, revealed their apoptotic effects .
- Researchers have explored various methods for constructing imidazo[2,1-b]thiazines and their hydrogenated analogs. These synthetic approaches contribute to the development of novel compounds with potential applications .
- Compound 3b, a related imidazo[2,1-b]thiazole, was compared with established anticancer drugs (Cisplatin and Sorafenib). Such comparisons provide insights into the cytotoxic effects and mechanisms of action .
Anticancer Properties
PI3K Inhibition
Bis-Heterocycles with Diverse Activities
Apoptosis Induction
Synthetic Approaches
Comparison with Established Anticancer Drugs
Future Directions
The extraordinarily satisfying properties of the imidazo[2,1-b]thiazole-related drugs have motivated organic chemists to set out to synthesize, using simple methodologies, a great number of novel chemotherapeutic agents . Researchers in pharmaceutical industries and academicians are highly interested in the synthesis of fused heterocyclic small molecules owing to their pharmaceutical activities and therapeutic potential .
properties
IUPAC Name |
N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4OS/c22-16(14-7-3-4-8-18-14)19-13-6-2-1-5-12(13)15-11-21-9-10-23-17(21)20-15/h1-11H,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEGIFGEJRXUHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)picolinamide |
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